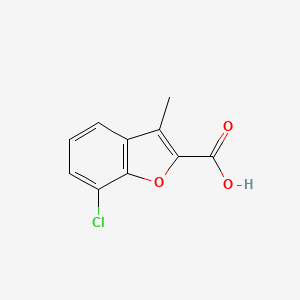

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Vue d'ensemble

Description

7-chloro-3-methyl-benzofuran-2-carboxylic acid is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them significant in the fields of drug discovery and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of salicylaldehyde derivatives with appropriate reagents to form the benzofuran core, followed by chlorination and methylation steps .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity. For example, the use of cuprous chloride as a catalyst in the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones can produce methyl-substituted benzofuran rings efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

7-chloro-3-methyl-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .

Applications De Recherche Scientifique

Scientific Research Applications of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzofuran core with specific substitutions, contributes to its distinct chemical and biological properties.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It can be used as a starting material in condensation reactions with α-halo ketones or esters, typically using reagents like potassium permanganate for oxidation and nitric acid for nitration. The presence of functional groups such as chlorine and carboxylic acid allows for chemical transformations that introduce new functionalities and modify the molecule's properties.

Biology

This compound is investigated for its potential antimicrobial and anticancer properties. Research indicates that this compound has potential as an anti-inflammatory agent and has demonstrated the ability to inhibit certain cancer cell lines. Its structural features may enable interactions with biological targets, though further research is needed to fully understand the mechanisms of action.

Medicine

Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases. Interaction studies have focused on its binding affinity to biological targets, with preliminary findings suggesting that it may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies utilizing molecular docking and binding assays are necessary to understand these interactions and their therapeutic implications.

Industry

This compound is used in the synthesis of dyes, polymers, and other industrial chemicals. Its unique structure makes it valuable in both research and industrial applications.

Use as Mcl-1 Inhibitor

Mécanisme D'action

The mechanism of action of 7-chloro-3-methyl-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

Angelicin: Known for its use in treating skin diseases.

Bergapten: Used in the treatment of inflammation.

Uniqueness

7-chloro-3-methyl-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

7-Chloro-3-methyl-benzofuran-2-carboxylic acid (7-Cl-3-Me-BCA) is a derivative of benzofuran, a heterocyclic compound recognized for its diverse biological and pharmacological activities. This compound features a carboxylic acid functional group and halogen substitution, which contribute to its unique reactivity and biological interactions. The molecular formula for 7-Cl-3-Me-BCA is C₁₀H₇ClO₃, with a molecular weight of approximately 210.61 g/mol. This article reviews the compound's biological activity, including its effects on cellular processes, enzyme inhibition, and potential therapeutic applications.

The biological activity of 7-Cl-3-Me-BCA is primarily attributed to its interaction with various enzymes and proteins within biological systems. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic fluxes within cells. Additionally, it modulates gene expression and affects cell signaling pathways by interacting with key signaling molecules, influencing cellular responses to external stimuli.

Key Interactions

- Enzyme Inhibition : 7-Cl-3-Me-BCA inhibits enzymes that play crucial roles in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression Modulation : It influences the expression of specific genes, impacting various cellular processes.

- Cell Signaling Pathways : The compound interacts with signaling molecules, affecting how cells respond to stimuli.

Biological Activities

Research indicates that 7-Cl-3-Me-BCA exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that 7-Cl-3-Me-BCA may inhibit certain cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .

- Anti-inflammatory Effects : The structural features of 7-Cl-3-Me-BCA suggest potential applications as an anti-inflammatory agent, although further studies are needed to confirm this activity.

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Organism | IC50 (μM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 14.91 ± 1.04 | |

| Antimicrobial | Gram-positive bacteria | MIC = 50 - 200 μg/mL | |

| Anti-inflammatory | Various | Not yet determined |

Study Insights

In a study evaluating the anti-proliferative effects of benzofuran derivatives on breast cancer cell lines, it was found that the compound significantly arrested cells at the G2-M phase of the cell cycle. This was evidenced by an increase in the sub-G1 phase population from 1.43% in control cells to 25.53% in treated cells .

Propriétés

IUPAC Name |

7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWYZUBCAKLCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367946 | |

| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32565-18-7 | |

| Record name | 7-Chloro-3-methyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32565-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.